5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolopyrazole core, which is a fused bicyclic system, and a tert-butoxycarbonyl (Boc) protecting group attached to it. The presence of the Boc group makes it particularly useful in organic synthesis, as it can protect amines from unwanted reactions during complex synthetic procedures.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as pyrrolopyrazole derivatives and tert-butyl dicarbonate (Boc2O).
Reaction Conditions: The reaction conditions often involve the use of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the formation of the Boc-protected intermediate. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms might be employed to enhance productivity and ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolopyrazole core, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in an acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Nucleophiles like amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Mechanism of Action
Target of Action
The compound contains atert-butoxycarbonyl (BOC) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amines or amine-containing molecules in biological systems.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound might undergo reactions involving the addition and removal of the BOC group.
Action Environment
Environmental factors such as pH and the presence of certain ions or molecules might influence the compound’s action, efficacy, and stability. For instance, the addition and removal of the BOC group are influenced by the pH of the environment .
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological systems, especially in the context of enzyme inhibition or receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the design of new drugs targeting various diseases.
Industry: The compound's robustness and reactivity make it valuable in the production of fine chemicals and materials.
Comparison with Similar Compounds
5-(Benzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid: Similar core structure but with a benzyl protecting group instead of Boc.
5-(Methyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid: Similar core structure but with a methyl group instead of Boc.
5-(Ethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid: Similar core structure but with an ethyl group instead of Boc.
Uniqueness: The presence of the Boc group makes this compound particularly unique, as it provides enhanced stability and reactivity compared to other protecting groups. This allows for more precise control over synthetic processes, making it a valuable tool in organic chemistry.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-6(4-12-13-7)8(14)9(15)16/h4,8H,5H2,1-3H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGGCCRLAMYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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